molecular formula C22H16O3 B8726587 (4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone CAS No. 55877-35-5

(4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone

Cat. No.: B8726587
CAS No.: 55877-35-5
M. Wt: 328.4 g/mol
InChI Key: GDBOCNHOGRNDJM-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone, also known as 4-Methoxybenzophenone, is an organic compound with the molecular formula C15H12O3. It is a member of the benzophenone family, characterized by a ketone group attached to two aromatic rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 2-phenyl-3-benzofuran in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, coatings, and as a UV stabilizer in plastics.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the methoxy group.

    4-Methoxybenzophenone: Similar but without the benzofuran moiety.

    2-Phenylbenzofuran: Lacks the ketone group.

Uniqueness

(4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone is unique due to the presence of both the methoxy group and the benzofuran moiety, which contribute to its distinct chemical and biological properties

Properties

CAS No.

55877-35-5

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(2-phenyl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C22H16O3/c1-24-17-13-11-15(12-14-17)21(23)20-18-9-5-6-10-19(18)25-22(20)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

GDBOCNHOGRNDJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(OC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (ice bath) mixture of 7.81 g. (0.040 mol.) of 2-phenylbenzofuran and 7.0 g. (0.041 mol.) of p-anisoyl chloride in 100 ml. of methylene chloride is added dropwise 28.7 g. (0.11 mol.) of stannic chloride. The reaction mixture is allowed to warm to ambient temperature, then stirred for 2 hours. Water is slowly added to the mixture and it is stirred an additional 30 minutes. The layers are separated and the organic phase is washed with water until the washings are neutral, dried (MgSO4) and concentrated to give 3-(4-methoxybenzoyl)-2-phenylbenzofuran.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
0.041 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stannic chloride
Quantity
0.11 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Phenylbenzofuran (7.81 g., 0.040 mol.) was acylated with 7.0 g. (0.041 mol.) of anisoyl chloride according to the procedure described in Example 10 to give 2-phenyl-3-(4'-methoxybenzoyl)benzofuran.
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
0.041 mol
Type
reactant
Reaction Step Two

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